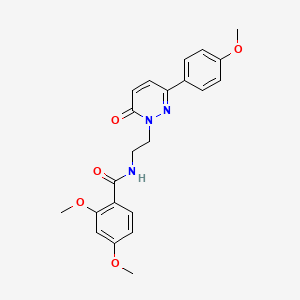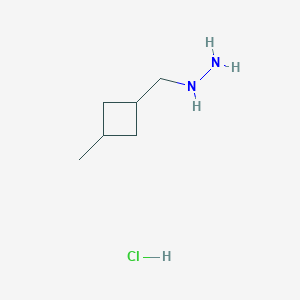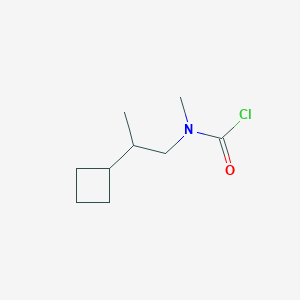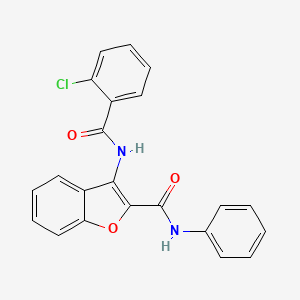![molecular formula C15H18N2OS2 B2813908 1-(prop-2-yn-1-yl)-4-{4H,6H,7H-thieno[3,2-c]thiopyran-4-carbonyl}piperazine CAS No. 1423770-00-6](/img/structure/B2813908.png)
1-(prop-2-yn-1-yl)-4-{4H,6H,7H-thieno[3,2-c]thiopyran-4-carbonyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(prop-2-yn-1-yl)-4-{4H,6H,7H-thieno[3,2-c]thiopyran-4-carbonyl}piperazine is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a thieno[3,2-c]thiopyran moiety, and a prop-2-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-yn-1-yl)-4-{4H,6H,7H-thieno[3,2-c]thiopyran-4-carbonyl}piperazine typically involves multiple steps, starting with the preparation of the thieno[3,2-c]thiopyran core. This can be achieved through cyclocondensation reactions involving appropriate starting materials such as o-phenylenediamines and phenyl isothiocyanate . The piperazine ring is then introduced through N-alkylation reactions using reagents like propargyl bromide . The final step involves the coupling of the piperazine derivative with the thieno[3,2-c]thiopyran core under suitable conditions, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
1-(prop-2-yn-1-yl)-4-{4H,6H,7H-thieno[3,2-c]thiopyran-4-carbonyl}piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alcohols.
Applications De Recherche Scientifique
1-(prop-2-yn-1-yl)-4-{4H,6H,7H-thieno[3,2-c]thiopyran-4-carbonyl}piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical modifications allows it to be used in the synthesis of novel materials with specific properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis research.
Mécanisme D'action
The mechanism of action of 1-(prop-2-yn-1-yl)-4-{4H,6H,7H-thieno[3,2-c]thiopyran-4-carbonyl}piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the thieno[3,2-c]thiopyran moiety can participate in π-π stacking interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperazine derivatives and thieno[3,2-c]thiopyran analogs. Examples include:
Uniqueness
What sets 1-(prop-2-yn-1-yl)-4-{4H,6H,7H-thieno[3,2-c]thiopyran-4-carbonyl}piperazine apart is its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its unique structure provides opportunities for developing new materials and pharmaceuticals with specific properties.
Propriétés
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-prop-2-ynylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-2-5-16-6-8-17(9-7-16)15(18)14-12-3-10-19-13(12)4-11-20-14/h1,3,10,14H,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLWMMFYUIWRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)C2C3=C(CCS2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2813825.png)
![4-(4-(dimethylamino)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813830.png)
![2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2813831.png)
![2-{1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole](/img/structure/B2813833.png)


![2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2813837.png)
![(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2813838.png)
![3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2813841.png)
![4-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B2813843.png)
![4-ethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2813845.png)



